molecular formula C22H14ClN7O2 B2459711 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3-cyanophenyl)acetamide CAS No. 1207013-33-9

2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3-cyanophenyl)acetamide

Cat. No. B2459711
CAS RN: 1207013-33-9
M. Wt: 443.85
InChI Key: REEIJJVDHSMVNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3-cyanophenyl)acetamide” is a complex organic molecule. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic compounds, which are cyclic compounds with at least two different elements as atom of ring members . The synthesis and pharmacological activities of triazole derivatives have been analyzed in various studies .

Scientific Research Applications

Future Directions

Triazole compounds have shown versatile biological activities and are present in a number of drug classes . Therefore, the synthesis and study of their antimicrobial, antioxidant, and antiviral potential is a promising direction for future research .

Mechanism of Action

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-one derivative, which is then coupled with a 3-cyanophenylacetic acid derivative to form the final product.", "Starting Materials": [ "4-chloroaniline", "ethyl acetoacetate", "hydrazine hydrate", "3-cyanophenylacetic acid", "thionyl chloride", "sodium hydroxide", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "petroleum ether", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one", "a. Dissolve 4-chloroaniline (1.0 g) in ethanol (10 mL) and add ethyl acetoacetate (1.2 g) and hydrazine hydrate (1.0 g).", "b. Heat the reaction mixture at 80°C for 4 hours.", "c. Cool the reaction mixture to room temperature and filter the solid product.", "d. Wash the solid product with water and dry it under vacuum to obtain the intermediate product.", "Step 2: Synthesis of 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3-cyanophenyl)acetamide", "a. Dissolve 9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one (0.5 g) and 3-cyanophenylacetic acid (0.6 g) in N,N-dimethylformamide (10 mL).", "b. Add thionyl chloride (0.5 mL) dropwise to the reaction mixture at 0°C.", "c. Stir the reaction mixture at room temperature for 2 hours.", "d. Add triethylamine (0.5 mL) to the reaction mixture and stir for an additional 30 minutes.", "e. Pour the reaction mixture into ice-cold water and extract the product with diethyl ether.", "f. Wash the organic layer with water and dry it over anhydrous sodium sulfate.", "g. Concentrate the organic layer under reduced pressure and purify the product by column chromatography using petroleum ether/methanol (9:1) as the eluent.", "h. Dry the product under vacuum to obtain the final product." ] }

CAS RN

1207013-33-9

Product Name

2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3-cyanophenyl)acetamide

Molecular Formula

C22H14ClN7O2

Molecular Weight

443.85

IUPAC Name

2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(3-cyanophenyl)acetamide

InChI

InChI=1S/C22H14ClN7O2/c23-16-6-4-15(5-7-16)18-11-19-21-27-30(22(32)28(21)8-9-29(19)26-18)13-20(31)25-17-3-1-2-14(10-17)12-24/h1-11H,13H2,(H,25,31)

InChI Key

REEIJJVDHSMVNN-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2)C#N

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.